2,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide
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Overview
Description
Benzenesulfonamide, 2,5-dichloro-N-(2,4-dichlorophenyl)- is a chemical compound with the molecular formula C12H9Cl2NO2S It is a member of the benzenesulfonamide family, which are organic compounds containing a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,5-dichloro-N-(2,4-dichlorophenyl)- typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2,4-dichloroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to a temperature of around 80-100°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 2,5-dichloro-N-(2,4-dichlorophenyl)- can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,5-dichloro-N-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides.
Oxidation: Products include benzenesulfonic acids.
Reduction: Products include benzenesulfinic acids.
Scientific Research Applications
Benzenesulfonamide, 2,5-dichloro-N-(2,4-dichlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,5-dichloro-N-(2,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide
- 2,5-Dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
- 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, 2,5-dichloro-N-(2,4-dichlorophenyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential for forming various derivatives .
Properties
CAS No. |
5350-18-5 |
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Molecular Formula |
C12H7Cl4NO2S |
Molecular Weight |
371.1 g/mol |
IUPAC Name |
2,5-dichloro-N-(2,4-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl4NO2S/c13-7-2-4-11(10(16)5-7)17-20(18,19)12-6-8(14)1-3-9(12)15/h1-6,17H |
InChI Key |
LOPCFCOAJJIINU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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